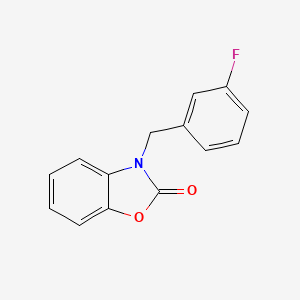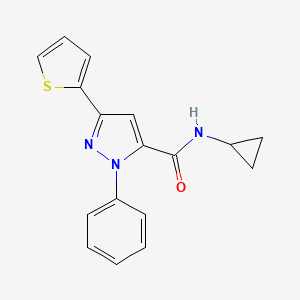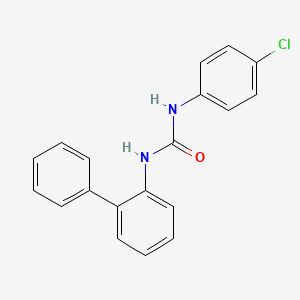![molecular formula C19H17ClN2O B5707738 1-[2-(4-chloro-3-methylphenoxy)ethyl]-2-methyl-1H-indole-3-carbonitrile](/img/structure/B5707738.png)
1-[2-(4-chloro-3-methylphenoxy)ethyl]-2-methyl-1H-indole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-chloro-3-methylphenoxy)ethyl]-2-methyl-1H-indole-3-carbonitrile, also known as JNJ-1661010, is a synthetic compound that has garnered interest in the scientific community due to its potential therapeutic properties.
Mécanisme D'action
1-[2-(4-chloro-3-methylphenoxy)ethyl]-2-methyl-1H-indole-3-carbonitrile acts as a selective inhibitor of CK1δ, blocking its activity and preventing its downstream effects. CK1δ is involved in the regulation of various cellular processes, including the cell cycle, DNA damage response, and circadian rhythm. Inhibition of CK1δ by this compound has been shown to result in the activation of the tumor suppressor protein p53 and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in preclinical studies. In addition to its role as a CK1δ inhibitor, this compound has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response. This compound has also been shown to have analgesic effects in animal models of pain.
Avantages Et Limitations Des Expériences En Laboratoire
1-[2-(4-chloro-3-methylphenoxy)ethyl]-2-methyl-1H-indole-3-carbonitrile has several advantages as a tool compound for lab experiments. It is a potent and selective inhibitor of CK1δ, allowing for the study of its downstream effects in a controlled manner. However, this compound has some limitations as well. It has poor solubility in aqueous solutions, which can limit its use in certain assays. Additionally, the pharmacokinetic properties of this compound have not been extensively studied, which may limit its usefulness in vivo.
Orientations Futures
There are several potential future directions for research on 1-[2-(4-chloro-3-methylphenoxy)ethyl]-2-methyl-1H-indole-3-carbonitrile. One area of interest is its potential use as a cancer therapeutic. Preclinical studies have shown promising results in this area, and further research is needed to determine its efficacy in clinical trials. Additionally, this compound may have potential as an anti-inflammatory or analgesic agent, which could be explored in animal models of pain and inflammation. Finally, further studies are needed to determine the pharmacokinetic properties of this compound and its potential toxicity in vivo.
Méthodes De Synthèse
1-[2-(4-chloro-3-methylphenoxy)ethyl]-2-methyl-1H-indole-3-carbonitrile can be synthesized through a multistep process involving the reaction of 2-methylindole-3-carboxaldehyde with 4-chloro-3-methylphenol in the presence of a base. The resulting intermediate is then reacted with ethyl bromoacetate, followed by hydrolysis and cyclization to yield the final product.
Applications De Recherche Scientifique
1-[2-(4-chloro-3-methylphenoxy)ethyl]-2-methyl-1H-indole-3-carbonitrile has been studied for its potential therapeutic properties in a variety of areas, including cancer, inflammation, and pain. In preclinical studies, this compound has shown promising results as an inhibitor of the protein kinase CK1δ, which is involved in the regulation of various cellular processes.
Propriétés
IUPAC Name |
1-[2-(4-chloro-3-methylphenoxy)ethyl]-2-methylindole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O/c1-13-11-15(7-8-18(13)20)23-10-9-22-14(2)17(12-21)16-5-3-4-6-19(16)22/h3-8,11H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQDQLNBIIZTOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCN2C(=C(C3=CC=CC=C32)C#N)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2-ethoxy-1-naphthyl)methylene]malononitrile](/img/structure/B5707655.png)





![methyl 1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-1H-indole-3-carboxylate](/img/structure/B5707681.png)

![2,2,4-trimethyl-1-[(2-pyridinylthio)acetyl]-1,2-dihydroquinoline](/img/structure/B5707717.png)

![N-{4-[(anilinocarbonothioyl)amino]phenyl}-N-methylacetamide](/img/structure/B5707732.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5707741.png)

![3-[(3-chlorobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5707744.png)